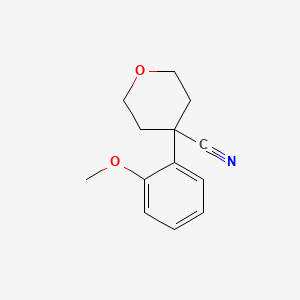![molecular formula C13H11N3OS2 B2580058 (Z)-méthoxy({[6-(phénylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]méthylidène})amine CAS No. 339022-73-0](/img/structure/B2580058.png)
(Z)-méthoxy({[6-(phénylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]méthylidène})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenylsulfanyl and O-methyloxime functional groups contributes to its distinctive chemical properties and reactivity.
Applications De Recherche Scientifique
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound’s unique structure allows it to be used in studies of enzyme inhibition and protein binding.
Material Science: Its chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is usually introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable leaving group on the imidazo[2,1-b][1,3]thiazole ring.
Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, using DMF and POCl₃.
O-Methyloxime Formation: The final step involves the reaction of the formyl group with methoxyamine hydrochloride in the presence of a base to form the O-methyloxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in various substitution reactions, particularly at the phenylsulfanyl group and the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can react under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in π-π interactions and hydrogen bonding, while the imidazo[2,1-b][1,3]thiazole core can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole Derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in the substituents attached to the ring.
Phenylsulfanyl Substituted Heterocycles: Compounds with phenylsulfanyl groups attached to different heterocyclic cores.
Uniqueness
6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the O-methyloxime group, in particular, differentiates it from other similar compounds, providing unique binding properties and reactivity.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propriétés
IUPAC Name |
(Z)-N-methoxy-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-17-14-9-11-12(15-13-16(11)7-8-18-13)19-10-5-3-2-4-6-10/h2-9H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJLSLQIVKBOO-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2579979.png)
![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)
![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2579989.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)
![9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ol](/img/structure/B2579995.png)

![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)
